molecular formula C27H42O4 B1231011 (1S)-1,25-dihydroxy-24-oxocalciol CAS No. 76338-50-6

(1S)-1,25-dihydroxy-24-oxocalciol

Cat. No. B1231011
CAS RN: 76338-50-6
M. Wt: 430.6 g/mol
InChI Key: BWFQMABKLLTETH-YGQRWWDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1,25-dihydroxy-24-oxocalciol is a hydroxycalciol, an oxocalciol and a tertiary alpha-hydroxy ketone. It has a role as a human metabolite.

Scientific Research Applications

  • Receptor Binding and Osteocalcin Synthesis : A study by Valaja et al. (1990) on a new 1,25-dihydroxyvitamin D3 analog, 22-oxa-1,25(OH)2D3, found that it binds to 1,25-dihydroxyvitamin D receptors and regulates receptor mRNA levels similarly to the natural ligand. It also induces the synthesis of osteocalcin in MG-63 human osteosarcoma cells, a process mediated by receptors (Valaja et al., 1990).

  • Metabolic Pathway Characterization : Yeung et al. (1995) characterized the metabolic pathway of 1,25-dihydroxy-16-ene vitamin D3, a synthetic analog, in rat kidneys. They found its C-24 oxidative metabolic pathway differs from that of natural 1,25-dihydroxyvitamin D3, which is significant for understanding its pharmacokinetics (Yeung et al., 1995).

  • Serum Osteocalcin Concentrations : Research by Markowitz et al. (1987) indicated that the administration of 1,25 dihydroxyvitamin D3 affects serum osteocalcin concentrations in healthy adult males, highlighting its potential in managing bone health (Markowitz et al., 1987).

  • Vitamin D Receptor and Osteoblasts : Chen et al. (1986) investigated the effects of 1,25-dihydroxyvitamin D3 on rat osteoblast-like cell primary cultures. Their findings demonstrated the specific binding of this compound to the vitamin D receptor, affecting collagen and osteocalcin synthesis, as well as 25-hydroxyvitamin D3-24-hydroxylase activity (Chen et al., 1986).

properties

CAS RN

76338-50-6

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-3-one

InChI

InChI=1S/C27H42O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-24,28-29,31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,27-/m1/s1

InChI Key

BWFQMABKLLTETH-YGQRWWDYSA-N

Isomeric SMILES

C[C@H](CCC(=O)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

SMILES

CC(CCC(=O)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Canonical SMILES

CC(CCC(=O)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

synonyms

1,25-dihydroxy-24-oxo-vitamin D3
1,25-dihydroxy-24-oxocholecalciferol
24-KDHVD3
24-keto-1,25-dihydroxyvitamin D3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1,25-dihydroxy-24-oxocalciol
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(1S)-1,25-dihydroxy-24-oxocalciol
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Reactant of Route 5
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Reactant of Route 6
(1S)-1,25-dihydroxy-24-oxocalciol

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